Isovaltrate Isovaltrate Isovaltrate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 31078-10-1
VCID: VC21344468
InChI: InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
SMILES: CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Molecular Formula: C22H30O8
Molecular Weight: 422.5 g/mol

Isovaltrate

CAS No.: 31078-10-1

Cat. No.: VC21344468

Molecular Formula: C22H30O8

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Isovaltrate - 31078-10-1

CAS No. 31078-10-1
Molecular Formula C22H30O8
Molecular Weight 422.5 g/mol
IUPAC Name [(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
Standard InChI InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
Standard InChI Key XLACUABANMZLCJ-KVJIRVJXSA-N
Isomeric SMILES CC(C)CC(=O)OCC1=CO[C@H]([C@H]2C1=C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C
SMILES CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Canonical SMILES CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C

Chemical Properties and Structure of Isovaltrate

Isovaltrate is a complex organic molecule with the molecular formula C22H30O8 and a molecular weight of 422.5 Da . It appears as a powder under standard conditions and exhibits specific stereochemistry crucial to its biological activity. The compound's full chemical name is [(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate . This intricate structure contributes to its unique biochemical properties and receptor interactions.

Physical and Chemical Characteristics

Table 1 presents the key physical and chemical properties of isovaltrate:

PropertyDescription
CAS Number31078-10-1
PubChem ID92275
Molecular FormulaC22H30O8
Molecular Weight422.5 Da
Physical AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage ConditionsDesiccate at -20°C
Standard InChIKeyXLACUABANMZLCJ-KVJIRVJXSA-N

The solubility profile of isovaltrate indicates it dissolves well in organic solvents but has limited water solubility, a characteristic that influences its formulation for research and potential therapeutic applications . For enhanced solubility, warming the container to 37°C and using ultrasonic agitation is recommended .

Source and Botanical Origin

Isovaltrate belongs to the valepotriate class of compounds, which are iridoid glycosides primarily found in the roots of Valeriana species . Valeriana has been used in traditional medicine across multiple cultures for its sedative and anxiolytic properties. Isovaltrate represents one of the bioactive constituents that may contribute to these traditional uses, though its specific concentration varies among different Valeriana species and growth conditions.

Extraction and Isolation

The extraction of isovaltrate typically involves organic solvent extraction methods using materials such as chloroform or dichloromethane, followed by chromatographic purification techniques. Due to its sensitivity to environmental conditions, care must be taken during isolation to preserve its chemical integrity and biological activity.

Pharmacological Properties

Interaction with Adenosine A1 Receptor

One of the most significant pharmacological properties of isovaltrate is its action as an inverse agonist of the adenosine A1 receptor with micromolar affinity . This receptor interaction may explain some of the neurological effects associated with valerian extracts containing isovaltrate.

Molecular Binding Mechanism

Research using computational modeling has revealed that isovaltrate mimics xanthine antagonists in its binding to the adenosine A1 receptor . Despite lacking an aromatic structure typically found in adenosine receptor ligands, isovaltrate's bicyclic core forms extensive hydrophobic interactions with receptor residues, particularly Phe171 . This positioning resembles that of xanthine and flavonoid cores in their respective receptor interactions.

The binding profile includes:

  • Formation of hydrogen bonds with Asn254

  • Establishment of hydrophobic contacts with Phe171, Leu250, and Ile274

  • Positioning of its bicyclic core to maximize interaction efficiency

Comparison with Other Valepotriates

Studies comparing isovaltrate with other valepotriates such as valtrate and deacetylisovaltrate have shown that these related compounds cannot fully replicate isovaltrate's binding interactions with the adenosine A1 receptor . This suggests specific structural features of isovaltrate that confer its unique pharmacological profile.

Structural Basis for Receptor Interactions

Based on computational modeling studies, researchers have proposed that the biological activity of isovaltrate depends on three key structural features that it shares with xanthine and flavonoid ligands:

  • A flat or nearly flat bicyclic core structure

  • A hydrogen bond acceptor attached to the core

  • Appropriately positioned side chains

This structural insight provides valuable guidance for the potential development of novel adenosine receptor modulators based on the isovaltrate scaffold.

Research Applications and Methods

Computational Modeling Techniques

Researchers have employed advanced molecular modeling techniques, specifically flexible docking with Galaxy7TM web server, to elucidate isovaltrate's binding mode with both human and rat adenosine A1 receptors . These computational approaches have proven valuable in understanding the molecular basis of isovaltrate's activity without requiring extensive laboratory experimentation.

Quality Control Protocols

For research purposes, several quality control methods are employed to ensure the purity and identity of isovaltrate samples:

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

These techniques collectively confirm the structural integrity and purity of isovaltrate prior to biological testing .

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